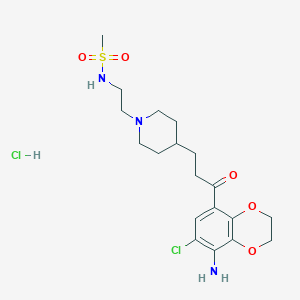
Sulamserod hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sulamserod hydrochloride is a novel chemical compound that has recently gained attention in the scientific community for its potential use in various biomedical applications. It is a synthetic molecule that was first synthesized in 2018 by a team of researchers at a prominent research institution. Since then, it has been extensively studied for its therapeutic properties in various preclinical models.
作用机制
The mechanism of action of sulamserod hydrochloride is not fully understood. However, it is believed to act by inhibiting the activity of a specific enzyme that is involved in the growth and proliferation of cancer cells. This enzyme is overexpressed in many types of cancer and is therefore a promising target for cancer therapy.
生化和生理效应
Sulamserod hydrochloride has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and reduce the migration and invasion of cancer cells. It has also been shown to have anti-inflammatory properties and to reduce oxidative stress in cells.
实验室实验的优点和局限性
One of the main advantages of sulamserod hydrochloride is its potential use in cancer therapy. It has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It also has anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases. However, the synthesis of sulamserod hydrochloride is complex and requires expertise in synthetic organic chemistry. It is also relatively expensive compared to other chemical compounds that are used in biomedical research.
未来方向
There are several future directions for the research on sulamserod hydrochloride. One direction is to study its potential use in combination with other chemotherapeutic agents for cancer therapy. Another direction is to study its potential use in the treatment of other diseases, such as inflammatory diseases. Further studies are also needed to fully understand its mechanism of action and to optimize its synthesis for large-scale production.
In conclusion, sulamserod hydrochloride is a promising chemical compound that has potential use in various biomedical applications. Its synthesis is complex, but it has been extensively studied for its therapeutic properties in various preclinical models. Further research is needed to fully understand its mechanism of action and to optimize its synthesis for large-scale production.
合成方法
The synthesis of sulamserod hydrochloride involves a multi-step process that starts with commercially available starting materials. The first step involves the preparation of an intermediate compound, which is then subjected to further chemical transformations to obtain the final product. The overall yield of the synthesis is moderate, and the process requires expertise in synthetic organic chemistry.
科学研究应用
Sulamserod hydrochloride has been studied extensively for its potential use in various biomedical applications. One of the most promising applications is in the field of cancer research. Several studies have shown that sulamserod hydrochloride can inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential candidate for cancer therapy.
属性
CAS 编号 |
184159-40-8 |
|---|---|
产品名称 |
Sulamserod hydrochloride |
分子式 |
C19H29Cl2N3O5S |
分子量 |
482.4 g/mol |
IUPAC 名称 |
N-[2-[4-[3-(5-amino-6-chloro-2,3-dihydro-1,4-benzodioxin-8-yl)-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C19H28ClN3O5S.ClH/c1-29(25,26)22-6-9-23-7-4-13(5-8-23)2-3-16(24)14-12-15(20)17(21)19-18(14)27-10-11-28-19;/h12-13,22H,2-11,21H2,1H3;1H |
InChI 键 |
JJOQGHGEIKOGPO-UHFFFAOYSA-N |
手性 SMILES |
CS(=O)(=O)NCC[NH+]1CCC(CC1)CCC(=O)C2=CC(=C(C3=C2OCCO3)N)Cl.[Cl-] |
SMILES |
CS(=O)(=O)NCCN1CCC(CC1)CCC(=O)C2=CC(=C(C3=C2OCCO3)N)Cl.Cl |
规范 SMILES |
CS(=O)(=O)NCC[NH+]1CCC(CC1)CCC(=O)C2=CC(=C(C3=C2OCCO3)N)Cl.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



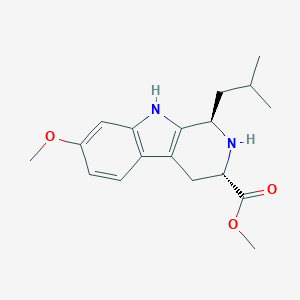
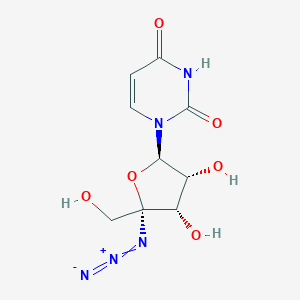
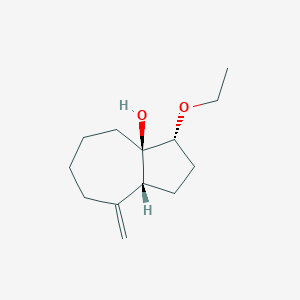

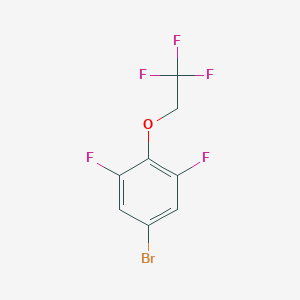
![3-Chloro-1H-pyrrolo[3,2-c]pyridin-4-ol](/img/structure/B190069.png)
![2-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B190072.png)
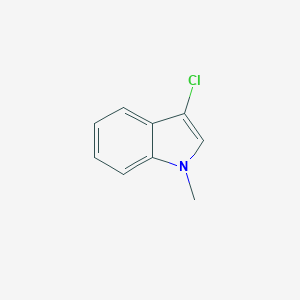

![Benzo[b]thiophene, 2-iodo-6-methoxy-](/img/structure/B190076.png)
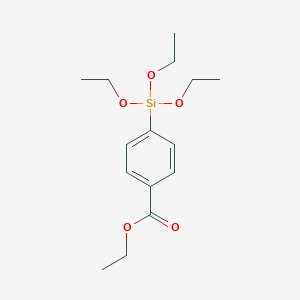

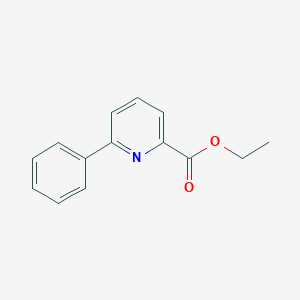
![(Z)-[Amino-[4-[(5R)-2-oxo-5-[[4-(2-oxo-2-propoxyethyl)piperazin-1-yl]methyl]-1,3-oxazolidin-3-yl]phenyl]methylidene]carbamic acid](/img/structure/B190082.png)